Pregnenolone

Catalog No.
S540153
CAS No.
145-13-1
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pregnenolone

CAS Number

145-13-1

Product Name

Pregnenolone

IUPAC Name

1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16?,17?,18?,19?,20-,21+/m0/s1

InChI Key

ORNBQBCIOKFOEO-OYZZJKLHSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Solubility

0.00706 mg/mL at 37 °C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C

Pregnenolone as a Neurosteroid

Pregnenolone, besides being a precursor to other steroid hormones, has independent biological effects within the nervous system []. Studies suggest it may exhibit:

  • Anti-inflammatory properties: Pregnenolone appears to suppress inflammation, potentially offering benefits in neurodegenerative diseases associated with neuroinflammation [].
  • Neuroprotective effects: Research indicates pregnenolone might enhance the protection of brain cells, potentially aiding in conditions like Alzheimer's disease and Parkinson's disease [].

Pregnenolone and Cognitive Function

Pregnenolone's potential impact on cognitive function is another area of exploration. Studies suggest it might:

  • Promote memory and learning: Research suggests pregnenolone may improve memory and learning abilities, potentially due to its neuroprotective and anti-inflammatory properties [].
  • Modulate stress response: Pregnenolone's influence on the stress response system is being investigated as it may play a role in mood disorders and cognitive decline [].

Pregnenolone and Other Potential Applications

Preliminary research also explores pregnenolone's potential applications in:

  • Mental health: Studies are investigating the use of pregnenolone in conditions like depression, bipolar disorder, and schizophrenia, with limited and inconclusive results so far [, ].
  • Pain management: Early research suggests pregnenolone might provide some relief for chronic pain, but further investigation is needed [].
  • Autoimmune disorders: Pregnenolone's immunomodulatory properties are being explored in the context of autoimmune diseases, but research is still in its early stages [].

Pregnenolone is a steroid hormone synthesized from cholesterol, functioning as a precursor for various steroid hormones, including progesterone, cortisol, and testosterone. This 21-carbon compound is primarily produced in the adrenal glands and the gonads, playing a crucial role in the synthesis of other hormones within the body. Pregnenolone is also known for its involvement in neurosteroid activity, influencing brain function and potentially affecting mood and cognitive processes .

Pregnenolone's primary mechanism of action lies in its role as a precursor molecule. However, recent research suggests it may have additional functions beyond just being a substrate for other hormones []. Studies indicate that pregnenolone can interact with various neurotransmitter systems in the brain, potentially influencing memory, mood, and cognitive function []. The exact mechanisms underlying these effects are still under investigation [].

Pregnenolone is generally considered safe when produced naturally within the body. However, taking pregnenolone supplements can pose potential health risks, particularly at high doses [].

  • Hormonal imbalances: Pregnenolone supplementation can disrupt the body's natural hormonal balance, potentially leading to side effects like acne, hair growth changes, and menstrual irregularities [].
  • Drug interactions: Pregnenolone may interact with certain medications, including birth control pills and hormone replacement therapy []. It's crucial to consult with a healthcare professional before taking pregnenolone supplements, especially if you are on any medications.
  • Limited research: The long-term safety and efficacy of pregnenolone supplementation remain unclear due to limited clinical research [].

The biosynthesis of pregnenolone from cholesterol involves a series of enzymatic reactions primarily catalyzed by cytochrome P450 side-chain cleavage enzyme (CYP11A1). The process occurs in three steps:

  • Hydroxylation of Cholesterol: Cholesterol is first converted to 22-hydroxycholesterol.
  • Further Hydroxylation: This intermediate is then converted to 20α,22β-dihydroxycholesterol.
  • Cleavage Reaction: Finally, CYP11A1 cleaves this compound to produce pregnenolone, releasing a side chain and generating carbon dioxide as a byproduct .
CholesterolCYP11A1Pregnenolone+CO2\text{Cholesterol}\xrightarrow{\text{CYP11A1}}\text{Pregnenolone}+\text{CO}_2

Pregnenolone exhibits various biological activities, particularly in the central nervous system. It acts as a neurosteroid, modulating neurotransmitter systems and influencing mood and cognitive functions. Research indicates that pregnenolone may have potential therapeutic effects in conditions such as Alzheimer's disease, schizophrenia, and depression by enhancing synaptic plasticity and neuroprotection .

Additionally, pregnenolone has been shown to possess anti-inflammatory properties and may play a role in regulating immune responses .

Pregnenolone can be synthesized through several methods:

  • Natural Extraction: Isolated from adrenal glands or synthesized from cholesterol using enzymatic reactions.
  • Chemical Synthesis: Laboratory methods involve multi-step organic synthesis starting from simpler steroid precursors or directly from cholesterol.
  • Biotechnological Approaches: Using genetically modified organisms or cell cultures to produce pregnenolone through fermentation processes .

Pregnenolone has various applications in both clinical and research settings:

  • Hormone Replacement Therapy: Used to address hormonal imbalances in conditions like adrenal insufficiency.
  • Cognitive Enhancement: Investigated for its potential to improve memory and cognitive function in aging populations.
  • Neuroprotective Agent: Explored for its ability to protect neurons against degeneration in neurodegenerative diseases .
  • Antitumor Research: Derivatives of pregnenolone are being studied for their antitumor properties against various cancer cell lines .

Pregnenolone interacts with several hormones and medications:

  • Estrogen and Progesterone: As a precursor, it can influence levels of these hormones when administered alongside them, potentially leading to hormonal imbalances.
  • Testosterone: Pregnenolone can be converted into testosterone; thus, concurrent use may enhance testosterone effects.
  • Sedative Medications: Some studies suggest that pregnenolone may reduce the sedative effects of benzodiazepines like diazepam .

Several compounds share structural similarities with pregnenolone, notably other steroid hormones. These include:

  • Dehydroepiandrosterone (DHEA): A 19-carbon steroid hormone that is also derived from pregnenolone and serves as a precursor for androgens and estrogens.
  • Progesterone: A key hormone derived from pregnenolone involved in regulating the menstrual cycle and pregnancy.
  • Cortisol: A glucocorticoid hormone synthesized from pregnenolone that plays a vital role in stress response.

Comparison Table

CompoundStructurePrimary FunctionUnique Aspect
PregnenoloneC21H32O2Precursor for steroid hormonesNeurosteroid activity
DehydroepiandrosteroneC19H28O2Precursor for sex hormonesHigher androgenic activity
ProgesteroneC21H30O2Regulates menstrual cycleKey role in pregnancy
CortisolC21H30O5Stress response hormoneInvolved in metabolism regulation

Pregnenolone's unique role as a neurosteroid differentiates it from these other compounds, highlighting its significance in both hormonal balance and neurological health .

Physical Description

Solid

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

Melting Point

192 °C

UNII

73R90F7MQ8

GHS Hazard Statements

Aggregated GHS information provided by 22 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 22 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 19 of 22 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

145-13-1

Metabolism Metabolites

Pregnenolone has known human metabolites that include 1-(3,16-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone, 2-Hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone, and Pregn-5-en-20-on-3b-yl sulfurate.

Wikipedia

Pregnenolone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

Dates

Modify: 2023-08-15
Geyer J, Doring B, Meerkamp K, Ugele B, Bakhiya N, Fernandes CF, Godoy JR, Glatt H, Petzinger E: Cloning and functional characterization of human sodium-dependent organic anion transporter (SLC10A6). J Biol Chem. 2007 Jul 6;282(27):19728-41. Epub 2007 May 9. [PMID:17491011]
Cheng et al. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes. Nature Chemical Biology, DOI: 10.1038/s41589-021-00907-2, published online 19 November 2021

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